4,4'-Diisopropylbiphenyl

Shape-selective catalysis Zeolite-mediated alkylation Isomer distribution

4,4′-Diisopropylbiphenyl (4,4′-DIPB, CAS 18970-30-4) is a non-fungible aromatic intermediate whose para,para′-substitution pattern is essential for generating linear, rigid-rod monomers (4,4′-biphenol and 4,4′-biphenyldicarboxylic acid) required for high-performance liquid crystalline polymers (LCPs). Ortho- or meta-substituted isomers compromise molecular linearity and polymer properties. The isopropyl moiety also confers distinct thermal behavior (Cₚ,ₗᵢqᵤᵢd = 520.5 J·mol⁻¹·K⁻¹ at 422 K) and oxidation kinetics critical for exothermic process control. Procure only ≥98% purity to ensure minimal purification and maximum polymer molecular weight.

Molecular Formula C18H22
Molecular Weight 238.4 g/mol
CAS No. 18970-30-4
Cat. No. B092181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Diisopropylbiphenyl
CAS18970-30-4
Molecular FormulaC18H22
Molecular Weight238.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)C
InChIInChI=1S/C18H22/c1-13(2)15-5-9-17(10-6-15)18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3
InChIKeyNUEUMFZLNOCRCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4′-Diisopropylbiphenyl (CAS 18970-30-4): Technical Baseline for Scientific Sourcing and Industrial Procurement


4,4′-Diisopropylbiphenyl (4,4′-DIPB, CAS 18970-30-4) is a para,para′-dialkylated biphenyl derivative with the molecular formula C₁₈H₂₂ and a molecular weight of 238.37 g/mol . The compound is characterized by a symmetric biphenyl core bearing two isopropyl substituents at the 4 and 4′ positions, yielding a crystalline solid at ambient temperature with a melting point of 66 °C and a boiling point of approximately 331 °C at atmospheric pressure . Its LogP value of 6.65 reflects high lipophilicity and consequent insolubility in water but ready solubility in common organic solvents . As a versatile aromatic intermediate, 4,4′-DIPB serves as a strategic precursor to 4,4′-biphenol and 4,4′-biphenyldicarboxylic acid—key monomers for high-performance liquid crystalline polymers (LCPs) and polyesters—via oxidation of the isopropyl side chains [1].

Why 4,4′-Diisopropylbiphenyl Cannot Be Interchanged with Other Dialkylbiphenyls: A Scientific Procurement Rationale


Generic substitution among dialkylbiphenyl analogs is scientifically unsound due to pronounced differences in isomer distribution during synthesis, thermal behavior, and downstream reactivity. The para,para′-substitution pattern of 4,4′-DIPB is essential for generating the linear, rigid-rod monomer structures required in liquid crystal polymer (LCP) applications; ortho- or meta-substituted isomers produce monomers with compromised molecular linearity and inferior polymer properties [1]. The isopropyl substituent also confers a distinct thermal signature—specifically, a liquid-phase constant-pressure heat capacity (Cₚ,ₗᵢqᵤᵢd) of 520.5 J·mol⁻¹·K⁻¹ at 422 K—which diverges markedly from that of other alkyl-chain analogs, impacting heat-transfer calculations in processes such as exothermic oxidations [2]. Furthermore, the oxidation kinetics of the isopropyl moiety to carboxylic acid or phenol functionalities proceed along a pathway distinct from that of ethyl or sec-butyl groups, affecting both yield and purity profiles of the resulting monomers [3]. These quantitative disparities in synthesis selectivity, thermophysical properties, and oxidation behavior render 4,4′-DIPB a non-fungible intermediate that must be explicitly specified in procurement documentation.

4,4′-Diisopropylbiphenyl: Quantitative Evidence of Differentiated Performance Versus Dialkylbiphenyl Analogs


Catalytic Selectivity for 4,4′-Diisopropylbiphenyl Over Isomeric Diisopropylbiphenyls

4,4′-DIPB exhibits uniquely high catalytic selectivity among diisopropylbiphenyl (DIPB) isomers when synthesized over dealuminated mordenite (DMOR) zeolites. DMOR catalysts achieve a 4,4′-DIPB selectivity of 65–95% within the DIPB isomer fraction, a performance level unattainable with conventional large-pore zeolites such as HY and HZSM-5, which yield selectivities in the 10–35% range under comparable conditions [1]. This enhanced selectivity arises from the shape-selective constraints imposed by the mordenite pore architecture, which favors the diffusion of the least bulky, para-substituted product while suppressing the formation of thermodynamically favored meta-isomers (3,3′- and 3,4′-DIPB) [1].

Shape-selective catalysis Zeolite-mediated alkylation Isomer distribution

Thermodynamic Stability of the para,para′-Isomer: Temperature-Dependent Selectivity Loss

The selectivity for 4,4′-DIPB is thermodynamically disfavored relative to meta-substituted isomers at elevated temperatures. Over H-[Al]-SSZ-31 zeolite, the selectivity for 4,4′-DIPB within the DIPB fraction decreases monotonically with increasing reaction temperature, while the selectivity for the more thermodynamically stable 3,3′- and 3,4′-DIPB isomers rises correspondingly [1]. This temperature sensitivity is a critical process parameter: maintaining temperatures below approximately 250 °C is necessary to preserve high 4,4′-selectivity, whereas temperatures exceeding 300 °C drive significant isomerization [2].

Isomerization kinetics Thermodynamic control Process optimization

Liquid-Phase Heat Capacity: Differentiated Thermal Management Requirements

The liquid-phase constant-pressure heat capacity (Cₚ,ₗᵢqᵤᵢd) of 4,4′-DIPB is 520.5 J·mol⁻¹·K⁻¹ at 422 K, as measured by McEwen (1956) and compiled in the NIST Chemistry WebBook [1]. This value is essential for thermal management during exothermic oxidation steps in monomer synthesis. In contrast, the Cₚ,ₗᵢqᵤᵢd of 4,4′-diethylbiphenyl (4,4′-DEBP) at a comparable temperature (estimated from group-contribution methods) is approximately 480 J·mol⁻¹·K⁻¹, reflecting the lower molecular mass and reduced conformational flexibility of the ethyl substituent. This ~8% difference in heat capacity translates to a proportional variance in cooling duty requirements during exothermic oxidation at scale.

Thermophysical properties Process engineering Heat-transfer fluids

Oxidation Reactivity: Higher Dihydroperoxide Yield Relative to sec-Butyl Analogs

The isopropyl groups of 4,4′-DIPB undergo oxidation to yield 4,4′-diisopropylbiphenyl dihydroperoxide with high efficiency, a critical intermediate for subsequent conversion to 4,4′-biphenol or 4,4′-biphenyldicarboxylic acid [1]. In contrast, the sec-butyl analog (4,4′-di-sec-butylbiphenyl, 4,4′-DSBB) exhibits a more complex oxidation pathway with lower selectivity for the desired dihydroperoxide, owing to competing side-chain cleavage and the formation of mono-oxygenated byproducts [2]. This difference in oxidation selectivity directly impacts the yield and purity of the final LCP monomers, making 4,4′-DIPB the preferred intermediate for applications demanding high monomer purity.

Oxidation chemistry Hydroperoxide formation Monomer precursor synthesis

Isomer Distribution Control: Superior Selectivity of SAPO-11 and ZSM-12 over Conventional Acid Catalysts

The use of medium-pore zeolites SAPO-11 and ZSM-12 (pore aperture 5.7–6.1 Å) for the isopropylation of biphenyl maximizes the yield of the desired 4,4′-DIPB isomer while minimizing the formation of undesired ortho- and meta-substituted isomers and higher polyalkylates [1]. In contrast, conventional Friedel–Crafts catalysts such as AlCl₃ produce complex mixtures of mono- and dialkylates with poor para-selectivity, requiring extensive and costly separation [1]. The shape-selective zeolite approach reduces the number of byproduct isomers from over 10 possible dialkylate structures to predominantly 4,4′-DIPB, dramatically improving process efficiency.

Zeolite catalysis Shape selectivity Process economics

Steric and Electronic Differentiation from 4,4′-Diethylbiphenyl: Impact on Monomer Reactivity

The isopropyl substituent in 4,4′-DIPB provides a balance of steric bulk and electronic donation that differs from the ethyl analog (4,4′-diethylbiphenyl, 4,4′-DEBP). While 4,4′-DEBP can also be oxidized to 4,4′-biphenyldicarboxylic acid, the ethyl group exhibits lower autoxidation reactivity and requires harsher oxidation conditions, often leading to partial oxidation and lower yields of the diacid [1]. The isopropyl group's tertiary benzylic C–H bonds are more susceptible to hydrogen abstraction, facilitating milder and more selective oxidation to the dihydroperoxide intermediate [2]. This electronic distinction makes 4,4′-DIPB the more efficient precursor for high-purity monomer production.

Monomer synthesis Polymer precursor Structure-property relationships

4,4′-Diisopropylbiphenyl: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Precursor for High-Performance Liquid Crystal Polymer (LCP) Monomers

4,4′-DIPB serves as a critical intermediate for the synthesis of 4,4′-biphenol and 4,4′-biphenyldicarboxylic acid, which are essential monomers for thermotropic liquid crystalline polyesters [1]. The high para-selectivity achievable with shape-selective zeolite catalysts (65–95% 4,4′-DIPB within the dialkylate fraction) ensures that the resulting monomers possess the linear, rigid-rod architecture required for LCP performance [2]. Using 4,4′-DIPB rather than a mixed-isomer feed minimizes purification requirements and maximizes polymer molecular weight and thermal stability.

Oxidation Studies and Hydroperoxide Chemistry

The isopropyl substituents of 4,4′-DIPB undergo autoxidation to yield 4,4′-diisopropylbiphenyl dihydroperoxide with high selectivity, making it a model substrate for studying alkylaromatic oxidation mechanisms and a practical source of hydroperoxides for further derivatization [3]. The tertiary benzylic C–H bonds facilitate hydrogen abstraction under mild conditions, enabling controlled radical chemistry that is less accessible with ethyl or sec-butyl analogs [4]. This reactivity profile supports research into new polymerization initiators and crosslinking agents.

Shape-Selective Catalysis Benchmarking

Due to the large number of possible dialkylation isomers (10 possible DIPB isomers plus higher polyalkylates), the isopropylation of biphenyl to 4,4′-DIPB is an established test reaction for evaluating the shape-selective properties of zeolite catalysts [5]. The stark difference in 4,4′-selectivity between medium-pore zeolites (e.g., DMOR: 65–95%) and conventional large-pore zeolites (e.g., HY: 10–35%) provides a quantitative metric for catalyst screening and process optimization [6]. Researchers developing new zeolite materials routinely use this reaction to assess pore architecture and active-site accessibility.

Thermal Fluid and High-Temperature Solvent Applications

With a boiling point of 331 °C and a liquid-phase heat capacity of 520.5 J·mol⁻¹·K⁻¹ at 422 K, 4,4′-DIPB exhibits thermal properties suitable for use as a high-temperature heat-transfer fluid or reaction solvent in processes operating above 250 °C [7]. Its aromatic core and alkyl substituents confer thermal stability beyond that of many common solvents, while its low vapor pressure (0.0±0.3 mmHg at 25 °C) minimizes evaporative losses . This combination of properties makes it a candidate for specialized applications such as capacitor insulating oils and high-temperature导热油 (heat-transfer oils) [8].

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